

Early Research on Hexacyclen Macrocycles: A Technical Guide

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Compound of Interest

Compound Name: *Hexacyclen hexahydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational literature on Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane), a seminal macrocycle that has paved the way for advancements in coordination chemistry and its application in various scientific fields. This document provides a comprehensive overview of its initial synthesis, key experimental protocols, and early quantitative data on its properties, offering a valuable resource for researchers and professionals in drug development and related disciplines.

The Genesis of Hexacyclen: The Richman-Atkins Synthesis

The first general and highly effective synthesis of macrocyclic polyamines, including Hexacyclen, was reported by J. E. Richman and T. J. Atkins in 1974. Their method, now famously known as the Richman-Atkins synthesis, provided a significant improvement over previous techniques that often required high-dilution conditions or the use of metal templates. This groundbreaking work was published in the *Journal of the American Chemical Society* and further detailed in *Organic Syntheses*, providing a robust and accessible methodology for the scientific community.^{[1][2]}

The core of the Richman-Atkins synthesis involves the cyclization of a disulfonamide with a disulfonate ester in a polar aprotic solvent, followed by the removal of the protecting tosyl

groups. This approach offered a versatile pathway to a variety of macrocyclic polyamines with differing ring sizes and heteroatom compositions.

Experimental Protocol: Synthesis of Hexacyclen

The following is a detailed experimental protocol for the synthesis of 1,4,7,10,13,16-hexaazacyclooctadecane (Hexacyclen) based on the principles of the Richman-Atkins method.

Step 1: Preparation of N,N',N"-Tris(p-tolylsulfonyl)diethylenetriamine

A solution of diethylenetriamine in pyridine is treated with p-toluenesulfonyl chloride. The reaction mixture is stirred and maintained at a controlled temperature to yield the tris-tosylated product.^[1]

Step 2: Preparation of the Disodium Salt of N,N',N"-Tris(p-tolylsulfonyl)diethylenetriamine

The tris-tosylated diethylenetriamine is treated with sodium ethoxide in a suitable solvent to form the disodium salt, which is then isolated.

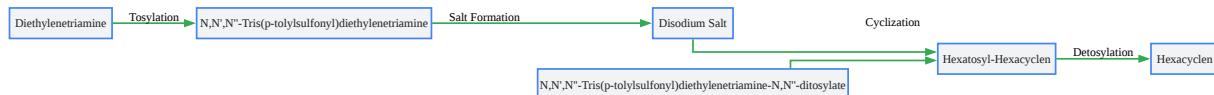
Step 3: Cyclization to form 1,4,7,10,13,16-Hexakis(p-tolylsulfonyl)-1,4,7,10,13,16-hexaazacyclooctadecane

The disodium salt from Step 2 is reacted with N,N',N"-tris(p-tolylsulfonyl)diethylenetriamine-N,N"-ditosylate in a polar aprotic solvent such as dimethylformamide (DMF). This cyclization step is a critical part of the synthesis and is carried out under specific temperature and reaction time conditions to maximize the yield of the macrocyclic product.

Step 4: Detosylation to Yield 1,4,7,10,13,16-Hexaazacyclooctadecane (Hexacyclen)

The hexatosylated macrocycle is treated with a strong acid, such as concentrated sulfuric acid, to remove the protecting tosyl groups. The resulting Hexacyclen is then isolated as a salt and can be converted to the free base.

The overall workflow for the Richman-Atkins synthesis of Hexacyclen is depicted in the following diagram:



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Figure 1: Richman-Atkins Synthesis Workflow for Hexacycлен.

Quantitative Data from Early Studies

The initial publications on Hexacycлен and its analogues provided crucial quantitative data that laid the groundwork for understanding its chemical properties and potential applications.

Synthesis Yields

While the original 1974 communication by Richman and Atkins focused on the generality of the method for various macrocycles, subsequent detailed procedures in *Organic Syntheses* reported yields for similar macrocyclic polyamines in the range of 50-90% for the cyclization step.^[1] The efficiency of the detosylation step can vary depending on the specific conditions used.

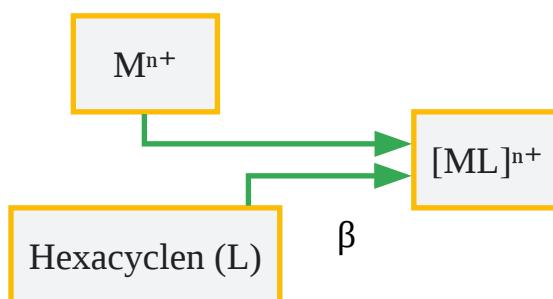
Protonation Constants

Early studies on the acid-base properties of Hexacycлен were crucial for understanding its behavior in solution and its ability to bind to metal ions. The protonation constants ($\log K$) for Hexacycлен were determined potentiometrically. These values indicate the stepwise protonation of the six nitrogen atoms in the macrocyclic ring.

Protonation Step	log K
$L + H^+ \rightleftharpoons LH^+$	10.1
$LH^+ + H^+ \rightleftharpoons LH_2^{2+}$	9.3
$LH_2^{2+} + H^+ \rightleftharpoons LH_3^{3+}$	8.5
$LH_3^{3+} + H^+ \rightleftharpoons LH_4^{4+}$	4.5
$LH_4^{4+} + H^+ \rightleftharpoons LH_5^{5+}$	2.5
$LH_5^{5+} + H^+ \rightleftharpoons LH_6^{6+}$	< 2

Table 1: Stepwise Protonation Constants of Hexacyclen in Aqueous Solution.

The following diagram illustrates the sequential protonation of the Hexacyclen macrocycle:



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